molecular formula C12H12N4O4 B5641691 N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5641691
M. Wt: 276.25 g/mol
InChI Key: LUMAJONGUXQDNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategic organic reactions, including condensation and cyclization processes. For instance, novel pyrazole derivatives can be synthesized and characterized using NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies, ensuring the accuracy of the molecular structure (Kumara et al., 2018). This approach underscores the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed through single-crystal X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecule. The dihedral angle between the pyrazole and other rings in the compound, for example, indicates the molecule's conformation, which is crucial for understanding its reactivity and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and hydrogen bond formation, contributing to their diverse chemical properties. These compounds exhibit specific interactions, such as C—H•••O and N—H•••O hydrogen bond interactions, which are crucial for forming supramolecular structures and affecting their chemical stability and reactivity (Kumara et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including thermal stability and solubility, are essential for their practical applications. These compounds are often found to be thermally stable up to certain temperatures, making them suitable for various scientific studies. The solvent effects on the structural parameters also provide insight into their behavior in different chemical environments (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including electrophilic and nucleophilic regions of pyrazole derivatives, are determined through computational methods such as DFT calculations. These analyses help identify the reactive sites of the molecules, guiding their use in chemical synthesis and potential therapeutic applications. Non-linear optical properties and other electronic features are also explored to understand their utility in material science and electronics (Kumara et al., 2018).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-15-10(5-6-13-15)12(17)14-9-7-8(16(18)19)3-4-11(9)20-2/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMAJONGUXQDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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